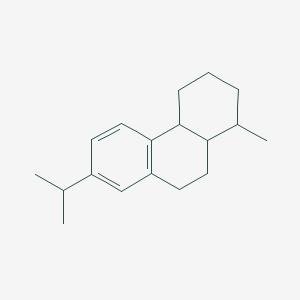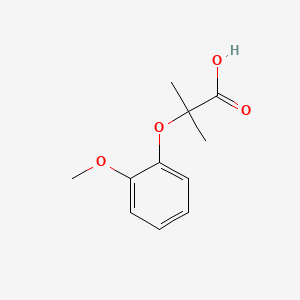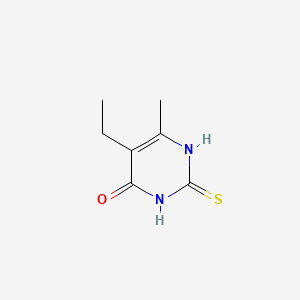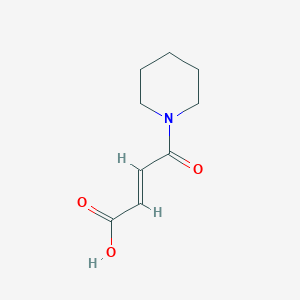
1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene is a diterpenoid compound with the molecular formula C18H26. It is characterized by its complex structure, which includes multiple rings and double bonds. This compound is part of the abietane-type diterpenoids, which are known for their diverse biological activities and applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene typically involves the cyclization and rearrangement of geranylgeranyl diphosphate (GGPP). This process can be catalyzed by specific enzymes such as terpene synthases. The reaction conditions often include the use of organic solvents and controlled temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve the extraction of natural sources, such as plant resins, followed by purification processes. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove double bonds or reduce other functional groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes .
Aplicaciones Científicas De Investigación
1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying the mechanisms of cyclization and rearrangement reactions.
Biology: It has been investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating immune responses.
Industry: It is used in the production of fragrances, flavors, and other industrial products
Mecanismo De Acción
The mechanism of action of 1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes involved in the biosynthesis of other diterpenoids, thereby modulating their activity. Additionally, its structural features allow it to interact with cell membranes and signaling pathways, influencing various biological processes .
Comparación Con Compuestos Similares
- 18-Norabieta-8,11,13-triene
- Dehydroabietane
- 1-Methyl-10,18-bisnorabieta-8,11,13-triene
- 1,2,3,4-Tetrahydroretene
- Retene
Uniqueness: 1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene is unique due to its specific structural arrangement and the presence of multiple double bonds. This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C18H26 |
|---|---|
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
1-methyl-7-propan-2-yl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene |
InChI |
InChI=1S/C18H26/c1-12(2)14-7-10-17-15(11-14)8-9-16-13(3)5-4-6-18(16)17/h7,10-13,16,18H,4-6,8-9H2,1-3H3 |
Clave InChI |
XWUVCHRGACWHNI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2C1CCC3=C2C=CC(=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















